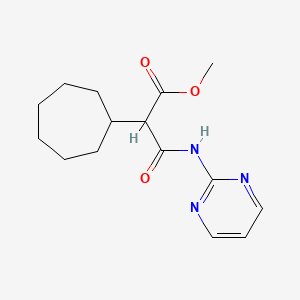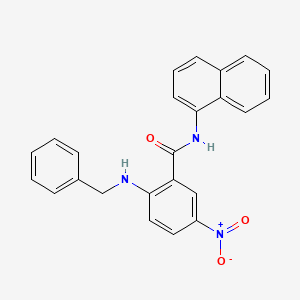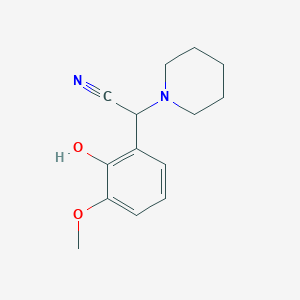
methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate
説明
Methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate, also known as MCPP, is a chemical compound that has been widely studied in the field of pharmaceutical research. It is a synthetic derivative of the naturally occurring amino acid proline and has been found to have potential applications in the treatment of various diseases. In
作用機序
The exact mechanism of action of methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. It has also been found to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation and pain. methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has also been found to increase the levels of GABA, an inhibitory neurotransmitter, leading to a reduction in neuronal excitability and a potential anticonvulsant effect. Additionally, methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to a potential anticancer effect.
実験室実験の利点と制限
One of the advantages of using methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate in lab experiments is its relatively low cost and ease of synthesis. It is also a stable compound that can be stored for long periods of time without degradation. However, one limitation of using methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been found to have neuroprotective effects in animal models, indicating its potential as a therapeutic agent for these diseases. Another area of interest is its potential as an anticancer agent. Further studies are needed to fully understand the mechanism of action of methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate in cancer cells and to determine its efficacy as a treatment option. Additionally, more research is needed to explore the potential side effects of methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate and to develop safe and effective dosing regimens for its use in humans.
Conclusion:
In conclusion, methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate is a synthetic derivative of proline that has potential applications in the treatment of various diseases. Its anti-inflammatory, analgesic, anticonvulsant, and anticancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low cost and ease of synthesis make it an attractive compound for researchers. Further studies are needed to fully understand the mechanism of action of methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate and to determine its potential as a therapeutic agent in humans.
科学的研究の応用
Methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has also been shown to have anticonvulsant activity, making it a potential treatment option for epilepsy. Additionally, methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate has been found to inhibit the growth of cancer cells, indicating its potential as an anticancer agent.
特性
IUPAC Name |
methyl 2-cycloheptyl-3-oxo-3-(pyrimidin-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-14(20)12(11-7-4-2-3-5-8-11)13(19)18-15-16-9-6-10-17-15/h6,9-12H,2-5,7-8H2,1H3,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJQXKAXSOJLCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCCC1)C(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cycloheptyl-3-oxo-3-(2-pyrimidinylamino)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080078.png)
![2-(1H-benzimidazol-1-yl)-1-[(4-chlorophenoxy)methyl]ethyl acetate](/img/structure/B4080083.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4080085.png)
![2-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4080086.png)

![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4,4-dimethyl-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B4080110.png)
![6-amino-3-(4-ethoxyphenyl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4080120.png)
![2-(1-adamantyl)-N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonothioyl]acetamide](/img/structure/B4080127.png)

![N-(4-{[(2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4080144.png)
![N-{[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4080145.png)
![N-(4-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4080153.png)
![N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4080172.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4080177.png)